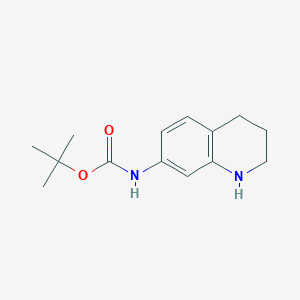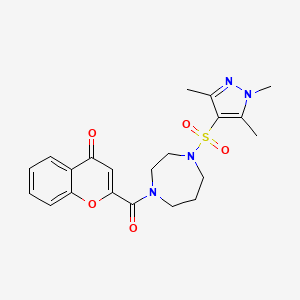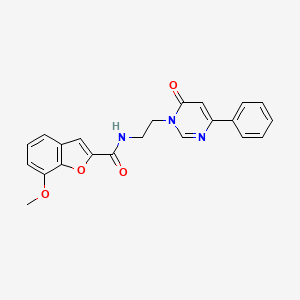
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound with a complex structure that includes various functional groups such as a methoxy group, a pyrimidinyl group, and a benzofuran group. This compound’s unique structure potentially imparts a range of chemical and biological properties, making it of interest in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multiple steps, starting with the preparation of intermediate compounds. For instance, the methoxybenzofuran-2-carboxylic acid might be synthesized first, followed by the coupling with the pyrimidinyl ethyl amine under specific conditions like reflux in an appropriate solvent with a coupling reagent such as EDCI or DCC.
Industrial Production Methods: Industrial production of such a compound would typically involve optimization of these steps for large-scale synthesis. This might include the use of flow chemistry techniques for better yield and purity, and efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: Given the functional groups present, this compound can undergo various types of reactions. For example:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The ketone group in the pyrimidinyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LAH).
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Use of reducing agents like LAH or NaBH₄.
Substitution: Conditions might include strong bases like NaH or strong acids like H₂SO₄, depending on the type of substitution.
Major Products Formed:
The major products from these reactions would typically involve modifications to the functional groups, such as converting methoxy groups to hydroxyl groups or reducing ketones to alcohols.
Applications De Recherche Scientifique
Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules or be studied for its unique chemical properties.
Biology: Its structure suggests potential interactions with various biological targets, making it of interest in drug design and development.
Medicine: It could be explored for potential therapeutic effects, especially if it shows activity against specific enzymes or receptors.
Industry: Due to its complex structure, it might find applications in the development of new materials or as a building block for synthesizing other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its interactions with biological targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets could be elucidated through in vitro and in vivo studies, including molecular docking and kinetic assays.
Comparaison Avec Des Composés Similaires
2-Methoxybenzofuran-3-carboxamide: Shares the benzofuran core but differs in the substitution pattern, leading to different properties.
4-Phenylpyrimidin-2-carboxamide: Has the pyrimidinyl moiety, but lacks the benzofuran structure.
Benzofuran-2-carboxylic acid derivatives: Similar core but varies in side chains and functional groups.
Uniqueness:
7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, potentially offering unique reactivity and biological interactions.
There you have it—a detailed look at this intriguing compound! What’s next on your list?
Propriétés
IUPAC Name |
7-methoxy-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-9-5-8-16-12-19(29-21(16)18)22(27)23-10-11-25-14-24-17(13-20(25)26)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVEICICQHJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
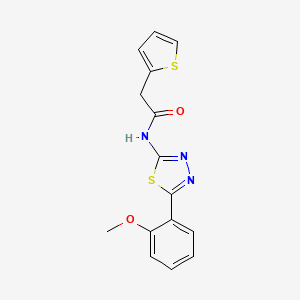
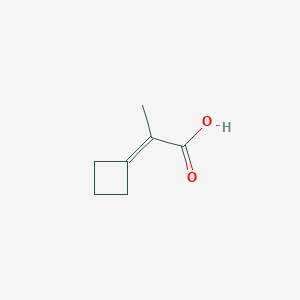
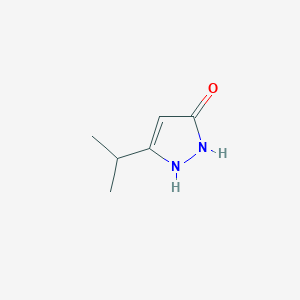
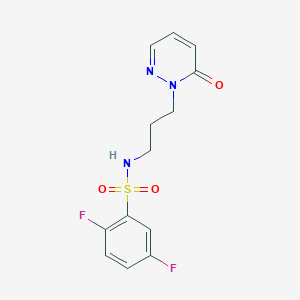

![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)
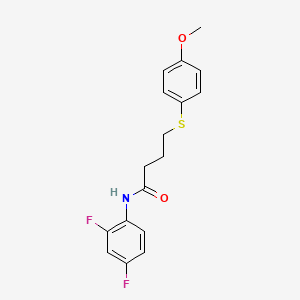
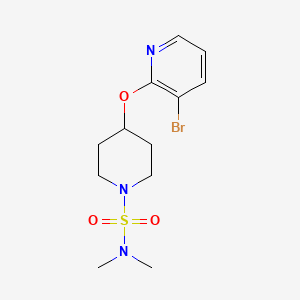
![3-Tert-butyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2866876.png)
![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)
![6-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2866878.png)
![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)
